molecular formula C22H30N2O3 B12111657 Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Cat. No.: B12111657
M. Wt: 370.5 g/mol
InChI Key: QHRJDIHLVUNQCK-UHFFFAOYSA-N
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Description

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. The final step often includes deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction of carbonyl groups can produce secondary or tertiary alcohols.

Scientific Research Applications

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological outcomes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, also known by its CAS number 143224-62-8, is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C19H32N2O3C_{19}H_{32}N_{2}O_{3} with a molecular weight of 336.48 g/mol. The compound is characterized by a solid state at room temperature and has a melting point range of 109°C to 113°C. It is soluble in organic solvents and exhibits stability under inert conditions.

This compound has been studied for its activity as a potential inhibitor of various biological targets. Notably, it has been suggested to interact with non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The compound's structure allows it to fit into the active site of reverse transcriptase, potentially blocking viral replication pathways .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the potential of certain derivatives in inhibiting HIV reverse transcriptase, showcasing the importance of structural features in enhancing activity .

Histone Deacetylase (HDAC) Inhibition

Another area of interest is the compound's role as a histone deacetylase (HDAC) inhibitor. HDACs are involved in the regulation of gene expression and cellular function. In vitro studies demonstrated that related compounds showed significant growth inhibition in cancer cell lines through HDAC inhibition, suggesting that this compound may also possess similar properties .

In Vitro Studies

  • Antiviral Efficacy : A comparative study involving various NNRTIs indicated that certain structural analogs of this compound showed enhanced binding affinity to reverse transcriptase compared to standard drugs like Nevirapine .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxicity, attributed to their HDAC inhibitory activity. The results indicated a dose-dependent response correlating with increased compound concentration .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntiviralHIV Reverse Transcriptase
HDAC InhibitionGene Regulation
CytotoxicityCancer Cell Lines

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

benzyl N-[3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26)

InChI Key

QHRJDIHLVUNQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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